molecular formula C24H30ClN3O2 B5891246 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5891246
M. Wt: 428.0 g/mol
InChI Key: RLGBIBNKQSUTBW-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the piperidine carboxamide moiety under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-METHYLPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE

Uniqueness

Compared to these similar compounds, 1-[(2-CHLOROPHENYL)METHYL]-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific research and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(4-morpholin-4-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2/c25-23-4-2-1-3-21(23)18-27-11-9-20(10-12-27)24(29)26-17-19-5-7-22(8-6-19)28-13-15-30-16-14-28/h1-8,20H,9-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGBIBNKQSUTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)N3CCOCC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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